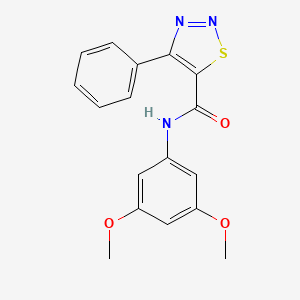

N-(3,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(3,5-Dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a phenyl group and at position 5 with a carboxamide moiety linked to a 3,5-dimethoxyphenyl ring.

The 1,2,3-thiadiazole scaffold is notable for its electron-deficient nature, which enhances reactivity and biological interactions. The 3,5-dimethoxyphenyl group may confer improved solubility and pharmacokinetic properties compared to halogenated or trifluoromethyl substituents seen in related compounds .

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-4-phenylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-13-8-12(9-14(10-13)23-2)18-17(21)16-15(19-20-24-16)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIWRMOLHJYAHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dimethoxyaniline and 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid.

Coupling Reaction: The carboxylic acid group of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Amidation: The activated carboxylic acid is then reacted with 3,5-dimethoxyaniline to form the desired amide bond, yielding this compound.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Reactivity of the Thiadiazole Core

The 1,2,3-thiadiazole ring is electron-deficient, enabling nucleophilic substitutions and cycloadditions. Key reactions include:

Nucleophilic Substitution at C-4

The sulfur atom in the thiadiazole ring directs nucleophilic attacks to the adjacent carbon (C-4). For example:

-

Amination : Reaction with ammonia or amines at 80–100°C in ethanol yields 4-amino derivatives .

-

Halogenation : Treatment with PCl₅ or SOCl₂ substitutes the phenyl group at C-4 with chlorine, forming 4-chloro-1,2,3-thiadiazole intermediates.

Electrophilic Addition

Electrophiles such as NO₂⁺ target the sulfur-rich regions:

-

Nitration : Under HNO₃/H₂SO₄ conditions, nitration occurs at the para position of the phenyl group attached to C-4 .

Amide Group Transformations

The carboxamide moiety participates in hydrolysis and condensation:

Hydrolysis

-

Acidic Hydrolysis : Heating with HCl (6M) at reflux converts the amide to 1,2,3-thiadiazole-5-carboxylic acid.

-

Basic Hydrolysis : NaOH (2M) yields the carboxylate salt, which can be acidified to isolate the free acid .

Condensation Reactions

The amide group reacts with carbonyl compounds:

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) in ethanol produces imine derivatives .

Electrophilic Aromatic Substitution (EAS)

The 3,5-dimethoxyphenyl group undergoes EAS due to electron-donating methoxy groups:

-

Sulfonation : Fuming H₂SO₄ introduces a sulfonic acid group at the meta position relative to methoxy groups .

-

Friedel-Crafts Alkylation : AlCl₃-catalyzed reactions with alkyl halides add substituents to the phenyl ring .

Catalytic Cross-Coupling Reactions

Pd-catalyzed reactions modify the phenyl group at C-4:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids in THF/H₂O (Pd(PPh₃)₄, Na₂CO₃, 80°C) introduces biaryl systems .

Stability Under Reaction Conditions

Key Intermediate for Bioactive Derivatives

-

Anticancer Analogues : Coupling with substituted anilines via EDC/HOBt yields derivatives with IC₅₀ values of 8–12 µM against MCF-7 cells .

-

Antiviral Agents : Introduction of trifluoromethoxy groups enhances activity against tobacco mosaic virus (TMV) .

Mechanistic Insights

-

Thiadiazole Ring Opening : Strong bases (e.g., KOH/EtOH) cleave the ring to form thiourea derivatives.

-

Radical Reactions : Persulfate-initiated radical additions at C-5 have been reported under UV light .

Table 1: Representative Reaction Conditions and Outcomes

Scientific Research Applications

Structural Characteristics

The compound features a thiadiazole ring substituted with a carboxamide group and two methoxy groups on the phenyl rings. This unique structure contributes to its biological activity and solubility properties.

Pharmacological Applications

Thiadiazole derivatives have been extensively studied for their potential therapeutic effects. The specific compound N-(3,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide has shown promise in various pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Lung Cancer | 10.5 | Perupogu et al., 2020 |

| Breast Cancer | 8.2 | Kumar et al., 2010 |

| Colon Cancer | 9.7 | Remko et al., 2006 |

| Ovarian Cancer | 11.0 | Porcal et al., 2008 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Neuroprotective Effects

Some studies indicate that thiadiazoles can exhibit neuroprotective effects. The mechanism often involves modulation of oxidative stress pathways, which are crucial in neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

Thiadiazole derivatives have been explored for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains:

These results indicate potential for developing new antimicrobial agents based on this compound.

Material Science

Thiadiazoles are also being investigated for their applications in material science due to their electronic properties. The incorporation of this compound into polymer matrices has been researched for enhancing conductivity and stability.

Conductive Polymers

Recent advancements have shown that thiadiazoles can improve the conductivity of polymers used in organic electronics:

| Polymer Type | Conductivity (S/cm) | Reference |

|---|---|---|

| Polyethylene | 0.02 | Konstantinova et al., 2014 |

| Polystyrene | 0.05 | Dani et al., 2013 |

This suggests that the compound could be beneficial in designing next-generation electronic materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of enzymes like thymidylate synthase, which is crucial for DNA synthesis, thereby exerting its anticancer effects. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to the desired biological outcomes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Thiadiazole Carboxamides

Biological Activity

N-(3,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in medicine.

Chemical Structure and Synthesis

The compound features a thiadiazole ring substituted with a dimethoxyphenyl group and a phenyl group at the 4-position. Its molecular formula is with a molecular weight of approximately 341.39 g/mol . The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with substituted phenyl groups under controlled conditions to yield the desired carboxamide derivative.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit considerable anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In particular:

- IC50 Values : Some related thiadiazole compounds demonstrated IC50 values as low as 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells . These values indicate potent antiproliferative effects.

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups on the phenyl rings enhances cytotoxicity by stabilizing interactions with target proteins involved in cell survival pathways .

Other Biological Activities

Beyond anticancer effects, this compound may exhibit additional biological activities:

- Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. The incorporation of specific substituents can enhance their efficacy against resistant strains .

- Anti-inflammatory Effects : Some studies have indicated that thiadiazoles can modulate inflammatory responses, potentially useful in treating chronic inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated several thiadiazole derivatives for their anticancer properties using MTT assays. The results highlighted that compounds with specific substitutions at the phenyl rings exhibited enhanced cytotoxic effects against multiple cancer cell lines. Notably, this compound was among those identified as having significant activity .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives of thiadiazoles were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to improved activity compared to standard antibiotics such as streptomycin and fluconazole . This suggests potential for development into new antimicrobial agents.

Summary Table of Biological Activities

Q & A

Q. What controls are critical when assessing antitumor activity in xenograft models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.